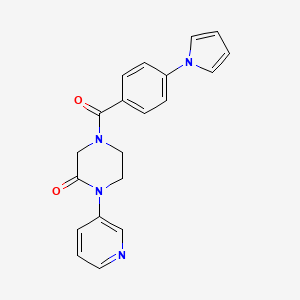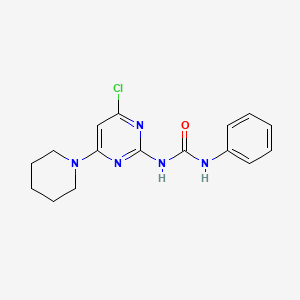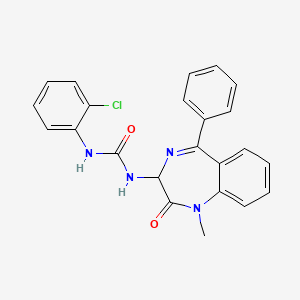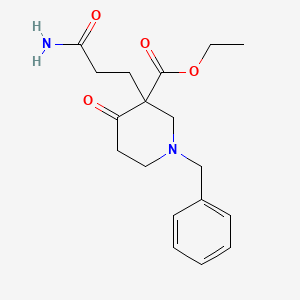
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one, also known as PBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Research in synthetic chemistry has demonstrated the utility of compounds with structures related to 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one in synthesizing dyes and pigments for synthetic-polymer fibers. For example, derivatives of 1,8-naphthalic anhydride, which share some structural similarities, have been used to create yellow to orange dyes with good coloration and fastness properties on polyester. The introduction of specific substituents can significantly affect the dye's properties, indicating the potential for fine-tuning chemical properties through molecular modification (Peters & Bide, 1985).
Pharmaceutical Development
In the realm of pharmaceutical development, derivatives structurally related to 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one have been explored for their potential in treating diseases such as HIV. Compounds like BMS-663749, a prodrug of an HIV-1 attachment inhibitor, have shown promise in clinical studies for improving drug absorption and efficacy through oral administration. This suggests that modifying the chemical structure can significantly impact a drug's pharmacokinetic profile, offering insights into the design of more effective treatments (Kadow et al., 2012).
Chemical Reactions Precursor
The versatility of compounds similar to 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one extends to their use as precursors in various chemical reactions. For instance, a convenient synthesis method involving arylation of azoles followed by reduction has been developed for creating azolylpiperidines, which have applications in medicinal chemistry and drug development. This highlights the compound's role in facilitating the synthesis of potentially bioactive molecules (Shevchuk et al., 2012).
Propiedades
IUPAC Name |
1-pyridin-3-yl-4-(4-pyrrol-1-ylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19-15-23(12-13-24(19)18-4-3-9-21-14-18)20(26)16-5-7-17(8-6-16)22-10-1-2-11-22/h1-11,14H,12-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSFOYQZDCWLDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2407515.png)
![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)



![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2407527.png)
![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2407528.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)